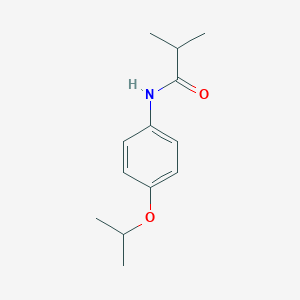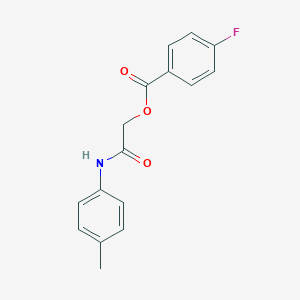
N-(4-isopropoxyphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropoxyphenyl)-2-methylpropanamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential as a performance-enhancing drug. It is classified as a selective androgen receptor modulator (SARM) and has been found to increase endurance and stamina in animal studies. In
Applications De Recherche Scientifique
N-(4-isopropoxyphenyl)-2-methylpropanamide has been extensively studied in animal models for its potential as a performance-enhancing drug. It has been found to increase endurance and stamina in mice and rats, and has also been shown to improve insulin sensitivity and reduce inflammation. In addition, N-(4-isopropoxyphenyl)-2-methylpropanamide has been studied for its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes.
Mécanisme D'action
N-(4-isopropoxyphenyl)-2-methylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. PPAR-delta is a nuclear receptor that is involved in the regulation of lipid metabolism and glucose homeostasis. Activation of PPAR-delta by N-(4-isopropoxyphenyl)-2-methylpropanamide leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in increased endurance and stamina.
Biochemical and Physiological Effects:
In addition to its effects on endurance and stamina, N-(4-isopropoxyphenyl)-2-methylpropanamide has been found to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and reduce inflammation in animal models. In addition, it has been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-isopropoxyphenyl)-2-methylpropanamide in lab experiments is its ability to increase endurance and stamina in animal models. This can be useful in studies where physical endurance is a factor, such as studies on exercise physiology or metabolic disorders. However, one limitation of using N-(4-isopropoxyphenyl)-2-methylpropanamide is that its effects on humans are not well understood, and there is limited data on its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(4-isopropoxyphenyl)-2-methylpropanamide. One area of interest is its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its effects on skeletal muscle metabolism and mitochondrial biogenesis. Finally, there is a need for further research on the safety and efficacy of N-(4-isopropoxyphenyl)-2-methylpropanamide in humans, particularly in the context of its potential as a performance-enhancing drug.
Méthodes De Synthèse
N-(4-isopropoxyphenyl)-2-methylpropanamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-isopropoxybenzyl alcohol with 2-methylpropanoic acid in the presence of a dehydrating agent. This results in the formation of the intermediate, 4-isopropoxyphenyl-2-methylpropanoic acid. The intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with amines such as methylamine or ethylamine to form the final product, N-(4-isopropoxyphenyl)-2-methylpropanamide.
Propriétés
Nom du produit |
N-(4-isopropoxyphenyl)-2-methylpropanamide |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-methyl-N-(4-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C13H19NO2/c1-9(2)13(15)14-11-5-7-12(8-6-11)16-10(3)4/h5-10H,1-4H3,(H,14,15) |
Clé InChI |
ACIOLGDIUHDOLQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC(C)C |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)


![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)



![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)